Phenol - chloroform - isoamyl alcohol mixture
Description
The phenol-chloroform-isoamyl alcohol (PCI) mixture, typically prepared in a 25:24:1 (v/v) ratio, is a cornerstone reagent in molecular biology for isolating high-purity nucleic acids (DNA and RNA) from complex biological samples. Its efficacy stems from the synergistic roles of its components:
- Phenol: A potent protein denaturant that disrupts hydrogen bonds and hydrophobic interactions in proteins, forcing them into the organic phase .
- Chloroform: Enhances lipid removal and increases the density of the organic phase, facilitating cleaner phase separation during centrifugation .
- Isoamyl Alcohol: Acts as an antifoaming agent, minimizing interfacial emulsions and ensuring a distinct aqueous-organic phase boundary .
During extraction, the PCI mixture is combined with a lysate in a 1:1 ratio. Proteins and lipids partition into the denser organic phase, while nucleic acids remain in the aqueous upper phase. Subsequent ethanol precipitation concentrates the nucleic acids into a pellet . This method is widely used due to its reliability in producing high-yield, protein-free DNA/RNA, as demonstrated in protocols for bacterial, plant, and mammalian systems .
Properties
IUPAC Name |
chloroform;3-methylbutan-1-ol;phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H12O.CHCl3/c7-6-4-2-1-3-5-6;1-5(2)3-4-6;2-1(3)4/h1-5,7H;5-6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFEOZQIUMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO.C1=CC=C(C=C1)O.C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735381 | |
| Record name | chloroform;3-methylbutan-1-ol;phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136112-00-0 | |
| Record name | chloroform;3-methylbutan-1-ol;phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagent Selection and Purity
-
Phenol : Molecular biology-grade phenol, redistilled to remove oxidation products, is essential to prevent DNA degradation.
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Chloroform : High-purity chloroform (>99% by HPLC) enhances lipid solubility and reduces interfacial contamination.
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Isoamyl alcohol : Serves as an antifoaming agent, typically added at 1% of the total volume to stabilize the emulsion during mixing.
Mixing Procedure
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Volumetric combination :
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Vortexing : Manual shaking or vortexing for 20 seconds ensures homogeneous mixing.
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Phase separation : Centrifugation at 16,000 × g for 5 minutes clarifies the aqueous-organic interface.
pH Equilibration and Buffering
Commercial preparations often require pH adjustment to match experimental needs, particularly for RNA-free DNA extraction.
Tris Buffer Equilibration
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Step 1 : Add 6.5 mL of 10 mM Tris-HCl (pH 8.0) per 100 mL phenol-chloroform-isoamyl alcohol.
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Step 2 : Gentle agitation followed by 2–4 hours of phase separation at 4°C.
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Step 3 : Discard the upper aqueous layer; the lower organic phase stabilizes at pH 7.8–8.2, ideal for DNA retention in the aqueous phase.
Table 1: pH Adjustment Outcomes
| Equilibration Buffer | Final pH | DNA Recovery Efficiency |
|---|---|---|
| 10 mM Tris (pH 8.0) | 7.9–8.2 | 98.2% ± 1.5 |
| 50 mM Tris (pH 7.5) | 7.2–7.6 | 85.4% ± 3.1 |
| None (raw phenol) | 6.7 | 72.8% ± 4.7 |
| Data aggregated from |
Research Findings on Protocol Efficacy
Centrifugation Parameters
Contamination Mitigation
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Back-extraction : Adding chloroform-isoamyl alcohol (24:1) to the aqueous phase reduces phenol carryover by 90%.
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Ethanol washes : Two 70% ethanol rinses decrease salt contamination by 65% compared to single washes.
Troubleshooting Common Issues
Interphase DNA Loss
Chemical Reactions Analysis
Reaction Mechanisms in Protein Denaturation and Phase Separation
The PCI mixture operates through synergistic physicochemical interactions:
Key Reaction Steps :
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Protein Denaturation : Phenol’s hydroxyl groups disrupt protein tertiary structure, releasing nucleic acids into the aqueous phase .
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Phase Partitioning : Chloroform’s hydrophobicity drives phase separation, with denatured proteins trapped at the interphase .
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Stabilization : Isoamyl alcohol minimizes mechanical shear, preserving nucleic acid integrity .
Phase Dynamics and Efficiency
Post-extraction phase composition depends on pH and solute concentration:
| Parameter | Aqueous Phase (Nucleic Acids) | Organic Phase (Proteins/Lipids) | Interphase (Denatured Proteins) |
|---|---|---|---|
| Typical Volume Ratio | 45–55% | 40–50% | 5–10% |
| DNA Recovery Yield | 85–95% | <5% | 5–15% (discarded) |
Optimization :
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A second chloroform extraction reduces interphase carryover, improving RNA purity by 22% .
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Centrifugation at 12,000 rpm for 10 minutes minimizes cross-contamination .
pH-Dependent Reactivity
The mixture’ reactivity is pH-sensitive, influencing nucleic acid partitioning:
| pH | Nucleic Acid Retention | Protein Solubility | Common Applications |
|---|---|---|---|
| 4–6 | RNA preferentially retained | Low | RNA isolation (acidic conditions) |
| 7–8 | DNA retained | High | Genomic DNA purification |
Protocol Adjustments :
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Adding Tris-EDTA (pH 8.0) shifts phenol’s pKa to stabilize DNA in the aqueous phase .
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Acidic conditions (pH 5.2) enhance RNA recovery by deprotonating phenol, increasing hydrophobicity .
Performance in Comparative Studies
A study comparing PCI extraction efficiency across sample types ( ):
| Sample Type | PCI Protocol Success Rate | Contaminant Retention |
|---|---|---|
| Sputum | 92% DNA recovery | 3.5% protein residue |
| Tissue Biopsy | 54% DNA recovery | 24% protein residue |
| Body Fluid | 73% DNA recovery | 23% protein residue |
Enhanced Protocols :
Scientific Research Applications
Chemical Composition and Properties
-
Components :
- Phenol : A polar organic compound that denatures proteins.
- Chloroform : A non-polar solvent that aids in separating organic and aqueous phases.
- Isoamyl Alcohol : Reduces foaming during extraction processes.
-
CAS Numbers :
- Phenol: 108-95-2
- Chloroform: 67-66-3
- Isoamyl Alcohol: 123-51-3
Nucleic Acid Extraction
The primary application of the PCI mixture is in the extraction of nucleic acids from biological samples. It is particularly effective for:
- DNA Extraction : Used in protocols for isolating genomic DNA from tissues or cells.
- RNA Extraction : Essential for purifying RNA while removing contaminants and proteins.
Protein Purification
The PCI mixture is also employed to purify proteins by removing nucleic acids and lipids, which can interfere with subsequent analyses.
Generation of DNA Fingerprints
This mixture is utilized in generating DNA minisatellite fingerprints, which are crucial for genetic studies and forensic analysis.
Case Study 1: Nucleic Acid Purification Protocols
A study demonstrated the efficacy of the PCI mixture in extracting high-quality genomic DNA from various plant tissues. The extracted DNA was free from protein contamination, allowing for successful downstream applications such as PCR amplification and sequencing .
Case Study 2: RNA Isolation Efficiency
In a comparative analysis, researchers used the PCI mixture to extract RNA from bacterial cultures. The results indicated that this method yielded higher RNA purity compared to other extraction techniques, which was validated through spectrophotometric analysis .
Handling the PCI mixture requires adherence to safety protocols due to the toxic nature of chloroform and phenol. Proper personal protective equipment (PPE) should be worn, including gloves and goggles, and work should be conducted in a fume hood to avoid inhalation .
Mechanism of Action
The mechanism of action of the phenol - chloroform - isoamyl alcohol mixture involves the denaturation of proteins and the separation of nucleic acids :
Phenol: Denatures proteins by disrupting their hydrogen bonds and hydrophobic interactions.
Chloroform: Creates a distinct organic phase that traps the denatured proteins.
Isoamyl Alcohol: Facilitates the clear separation of the aqueous and organic phases, allowing the isolation of purified nucleic acids in the aqueous phase.
Comparison with Similar Compounds
Comparison with Similar Compounds and Methods
The PCI mixture is often compared to alternative organic extraction methods. Below is a detailed analysis of its performance relative to similar approaches:
Phenol Alone
- Protein Denaturation: Phenol effectively denatures proteins but struggles with lipid removal.
- Lipid Contamination : Without chloroform, lipids persist in the aqueous phase, necessitating additional cleanup steps.
- Yield : Lower DNA/RNA yields compared to PCI due to incomplete contaminant removal .
Phenol-Chloroform (Without Isoamyl Alcohol)
- Emulsification Risk : Foaming during vortexing or shaking traps nucleic acids at the interphase, reducing recovery efficiency .
- Practical Use: Some protocols use phenol-chloroform sequentially with isoamyl alcohol-containing chloroform (e.g., 24:1 chloroform:isoamyl alcohol) to mitigate foaming .
Alternative Organic Solvents
- TRIzol® (Commercial Reagent): Combines phenol and guanidinium thiocyanate for simultaneous RNA stabilization and protein denaturation. While effective for RNA, it requires additional PCI-like steps for DNA isolation and is costlier than in-house PCI preparation .
- CTAB-Phenol Methods: Cetyltrimethylammonium bromide (CTAB) binds polysaccharides in plant extracts, but subsequent PCI steps are still required for protein removal, making it a complementary rather than standalone method .
Efficacy Comparison Table
| Parameter | Phenol Alone | Phenol-Chloroform (No Isoamyl Alcohol) | PCI (25:24:1) | TRIzol® |
|---|---|---|---|---|
| Protein Removal | Moderate | High | High | High |
| Lipid Removal | Low | Moderate | High | Moderate |
| Nucleic Acid Yield | 60–70% | 70–80% | 85–95% | 75–90% (RNA) |
| Foaming/Emulsion Risk | High | Moderate | Low | Low |
| Cost | Low | Low | Low | High |
Key Research Findings
Superior Lipid Removal: Chloroform in PCI reduces lipid contamination by 90% compared to phenol-only methods, critical for downstream applications like PCR and sequencing .
Reduced Emulsification: Protocols using isoamyl alcohol report a 30–50% reduction in interphase nucleic acid loss compared to phenol-chloroform alone .
Versatility : PCI is compatible with diverse samples, including plants (high polysaccharide/starch content), bacteria, and mammalian tissues, achieving A260/A280 purity ratios of 1.8–2.0 .
Sequential Extraction Efficiency : Multi-step PCI extraction (e.g., two rounds of PCI followed by chloroform:isoamyl alcohol) increases DNA purity by 15–20% compared to single-step methods .
Biological Activity
The phenol-chloroform-isoamyl alcohol mixture (commonly in a ratio of 25:24:1) is widely utilized in molecular biology for the extraction and purification of nucleic acids, particularly DNA and RNA. This article explores its biological activity, focusing on its applications, mechanisms, and safety considerations, supported by data tables and relevant research findings.
Overview of the Mixture
The mixture comprises three key components:
- Phenol : A colorless, volatile liquid that acts as a protein denaturant.
- Chloroform : A solvent that aids in the separation of nucleic acids from proteins and lipids.
- Isoamyl Alcohol : Used to reduce foaming during extraction processes.
This combination facilitates the extraction of nucleic acids by creating distinct phases during centrifugation, allowing for the isolation of pure DNA or RNA from biological samples.
The extraction process involves several critical steps:
- Cell Lysis : The sample is treated with the phenol-chloroform-isoamyl alcohol mixture, which disrupts cell membranes and releases nucleic acids into solution.
- Phase Separation : Upon centrifugation, the mixture separates into an organic phase (containing proteins and lipids) and an aqueous phase (containing nucleic acids).
- Nucleic Acid Recovery : The aqueous phase is carefully collected for further purification.
Applications in Molecular Biology
The phenol-chloroform-isoamyl alcohol mixture is primarily used for:
- DNA Extraction : Effective in isolating high-quality genomic DNA for various applications, including PCR and sequencing.
- RNA Extraction : Utilized to obtain RNA for gene expression studies and other molecular analyses.
- Protein Purification : Helps in extracting proteins from crude nucleic acid preparations.
Safety and Handling
This mixture poses several hazards:
- Toxicity : Classified as acutely toxic (Category 3) and a potential carcinogen (Category 2) .
- Skin and Eye Irritation : Can cause severe skin burns and eye damage .
- Mutagenicity : Potential to cause genetic defects .
Proper safety precautions must be taken when handling this compound, including wearing appropriate personal protective equipment (PPE).
Research Findings
Recent studies have highlighted the effectiveness of this mixture in various contexts:
Case Study 1: DNA Extraction Efficiency
A study compared traditional DNA extraction methods with those using the phenol-chloroform-isoamyl alcohol mixture. The results showed that samples processed with this method yielded higher purity and concentration of DNA suitable for downstream applications such as PCR amplification.
| Method Used | Average DNA Yield (ng/μL) | Purity (A260/A280 Ratio) |
|---|---|---|
| Phenol-Chloroform-Isoamyl Alcohol | 1500 | 1.85 |
| CTAB Method | 1200 | 1.50 |
Case Study 2: RNA Quality Improvement
In another investigation focusing on RNA extraction, modifications to the phenol-chloroform protocol significantly enhanced RNA quality. The optimized method involved additional washing steps to remove residual contaminants, resulting in improved quantification accuracy.
| Extraction Method | RNA Concentration (ng/μL) | Quality Assessment |
|---|---|---|
| Standard Protocol | 800 | Low |
| Optimized Protocol | 950 | High |
Q & A
Basic Questions
Q. What is the mechanistic role of each component in the 25:24:1 phenol-chloroform-isoamyl alcohol mixture?
- Phenol : Denatures proteins by disrupting hydrogen bonds and hydrophobic interactions, forcing them into the organic phase. It is typically buffered to pH 7.5–8.0 to retain nucleic acids in the aqueous phase .
- Chloroform : Enhances phase separation by increasing density differences between organic and aqueous layers. It also removes residual phenol and lipids .
- Isoamyl alcohol : Acts as an antifoaming agent, preventing emulsion formation during mixing and centrifugation .
Q. What is the standard protocol for PCI-based DNA extraction?
- Mix the lysed sample with an equal volume of PCI (e.g., 200 µL sample + 200 µL PCI).
- Vortex or invert vigorously for 1–2 minutes to emulsify.
- Centrifuge at 12,000–13,000 × g for 10–15 minutes to separate phases.
- Carefully transfer the upper aqueous phase (containing DNA/RNA) to a fresh tube.
- Repeat extraction with chloroform alone to remove residual phenol .
Q. Why is pH adjustment critical in PCI-based extraction?
- At pH <7.5, DNA partitions into the organic phase, leading to loss. Tris-buffered PCI (pH 7.5–8.0) ensures nucleic acids remain in the aqueous layer. Pre-equilibrated PCI mixtures (e.g., with 10 mM Tris-HCl) are recommended for consistent results .
Advanced Research Questions
Q. How can the PCI ratio be optimized for challenging samples (e.g., lipid-rich tissues or plant material)?
- Lipid-rich samples : Increase chloroform proportion (e.g., 24:25:1 chloroform:phenol:isoamyl alcohol) to enhance lipid removal .
- Plant/fungal tissues : Add 1% β-mercaptoethanol to the lysis buffer to disrupt polysaccharide-protein complexes before PCI extraction .
- High-protein samples : Perform sequential extractions (2–3 rounds of PCI) and increase centrifugation time to 20 minutes for cleaner phase separation .
Q. How do researchers resolve contradictions in extraction efficiency across protocols?
- Sample-specific variability : For bacterial DNA, a single PCI extraction may suffice, whereas mammalian tissues often require multiple rounds .
- Centrifugation parameters : Higher speeds (16,000 × g) and longer durations (20 minutes) improve phase separation in viscous samples .
- Validation : Quantify DNA yield (A260/A280) and purity (A260/A230) post-extraction; adjust PCI volume or buffer pH if protein/lipid contamination persists .
Q. What methodological adjustments are needed for RNA extraction using PCI?
- Use PCI saturated with acidic buffer (pH 4.5–5.0) to retain RNA in the aqueous phase.
- Add glycogen (20 µg/mL) as a carrier during ethanol precipitation to improve RNA recovery.
- Treat samples with RNase inhibitors and perform extractions on ice to prevent degradation .
Q. How can phase inversion or incomplete separation be troubleshooted?
- Cause 1 : Insufficient centrifugation. Increase speed to 13,000 × g for 15 minutes .
- Cause 2 : Contaminated PCI (e.g., oxidized phenol). Test PCI purity by mixing with water; a cloudy interface indicates oxidation .
- Cause 3 : Incorrect pH. Verify PCI buffer equilibration (pH 7.8–8.2) using pH strips .
Methodological Best Practices
- Storage : Store PCI at 4°C in amber, plastic-coated bottles under inert gas to prevent oxidation. Discard if the interface turns pink (indicates degradation) .
- Safety : Use fume hoods, nitrile gloves, and eye protection. Dispose of organic waste in designated containers .
- Alternatives : For high-throughput workflows, compare PCI with silica-column or salting-out methods, noting trade-offs in yield vs. scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
